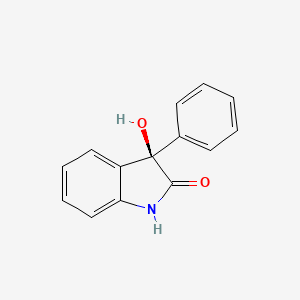

(3R)-3-hydroxy-3-phenyl-1H-indol-2-one

Description

Contextualizing the Indol-2-one (B1256649) Core in Heterocyclic Chemistry

The indol-2-one, or oxindole (B195798), framework is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. wikipedia.org This structural motif is not merely a synthetic curiosity but is deeply embedded in the chemistry of life. It is found in a wide array of natural products, particularly alkaloids isolated from plants and marine organisms, which exhibit diverse and potent biological activities. nih.govrsc.org

In the realm of medicinal chemistry, the indole (B1671886) nucleus is considered a cornerstone for drug design. nih.govresearchgate.netnih.gov The rigid structure of the oxindole core provides a well-defined three-dimensional scaffold that allows for the precise orientation of functional groups, enabling them to interact with high specificity at biological targets such as enzymes and receptors. nih.govresearchgate.net Consequently, synthetic molecules incorporating the indol-2-one skeleton have been investigated for a broad spectrum of therapeutic applications, including antimicrobial, antioxidant, and anticancer activities. nih.govnih.gov The versatility of the oxindole ring, which allows for substitution at various positions, has made it a focal point for the development of compound libraries aimed at discovering new therapeutic leads. nih.gov

The Unique Stereochemical Challenge of 3-Hydroxy-3-substituted Indol-2-ones

The introduction of substituents at the 3-position of the indol-2-one ring fundamentally alters the molecule's properties. When a hydroxyl group and another distinct group, such as a phenyl ring, are attached to this position, a chiral quaternary stereocenter is created. The specific spatial arrangement of these substituents—designated as (R) or (S)—can have a profound impact on the molecule's biological activity. researchgate.net This is because biological systems, such as enzymes, are themselves chiral, and they often interact differently with each enantiomer of a chiral molecule.

The synthesis of 3-hydroxy-3-substituted indol-2-ones with a high degree of stereocontrol presents a significant synthetic challenge. nih.govjuniperpublishers.com The direct addition of nucleophiles to the C3-carbonyl of an isatin (B1672199) (1H-indole-2,3-dione) precursor is a common strategy, but achieving high enantioselectivity requires sophisticated catalytic systems. juniperpublishers.com Both transition-metal catalysis and organocatalysis have emerged as powerful tools to address this challenge, enabling the synthesis of specific enantiomers like (3R)-3-hydroxy-3-phenyl-1H-indol-2-one in high purity. nih.govnih.gov These asymmetric catalytic methods are crucial for accessing optically active 3-hydroxyoxindoles, which are valuable precursors for the total synthesis of natural products and the development of new pharmaceutical agents. nih.govresearchgate.net

Historical Development and Current Research Trajectories in 3-Hydroxyindol-2-one Chemistry

The synthesis of the parent indole and oxindole structures has been a subject of chemical investigation for over a century, with classic methods like the Fischer indole synthesis laying the groundwork for the field. combichemistry.comorientjchem.orgresearchgate.net The initial syntheses of oxindoles were often harsh and lacked regioselectivity. Over the decades, milder and more specific methods were developed, including palladium-catalyzed cyclization reactions. organic-chemistry.org

The focus in recent years has shifted dramatically towards the stereoselective synthesis of complex oxindole derivatives. The development of catalytic asymmetric methods for constructing the 3-hydroxy-3-substituted oxindole motif marks a significant advancement. nih.gov These modern strategies allow chemists to build libraries of enantiomerically enriched compounds for biological screening. juniperpublishers.com

Current research trajectories are diverse and promising. Scientists are exploring 3-hydroxyoxindole derivatives for various therapeutic applications. For instance, novel derivatives have been synthesized and evaluated for their potential as antiglaucoma agents by studying their effect on intraocular pressure. mdpi.com Other studies have focused on their utility as kinase inhibitors for cancer therapy, with compounds like Nintedanib, which features a related 3-(aminomethylidene)oxindole core, having been approved for medical use. researchgate.net The exploration of these compounds continues to be a vibrant area of research, driven by the potential to discover new and effective treatments for a range of diseases. nih.govmdpi.com

Interactive Data Table: Catalytic Asymmetric Methods for Synthesis of 3-Hydroxyoxindoles

The following table summarizes selected modern catalytic approaches for the enantioselective synthesis of 3-hydroxy-3-substituted oxindoles, the class of compounds to which this compound belongs.

| Catalyst Type | Reaction | Substrates | Key Features | Yield / Enantioselectivity (ee) |

| Organocatalysis | Friedel-Crafts Alkylation | Isatins, Electron-rich phenols | Uses chiral thiourea (B124793) catalysts like Takemoto's catalyst. | Good yields (85-96%), up to 99% ee. researchgate.net |

| Transition Metal (Yb) | Decarboxylative Aldol (B89426) Addition | Isatins, β-ketoacids | Yb(OTf)₃/PyBox complex catalyzes the reaction. | Excellent yields (up to 98%), high ee (up to 99%). nih.gov |

| Transition Metal (Ir) | Intramolecular Hydroarylation | α-ketoamides | Cationic iridium complex with a chiral ligand. | High regioselectivity, up to 98% ee. nih.gov |

| Transition Metal (Ni) | Intramolecular Aryl Addition | Aryl halides, α-ketoamides | Nickel-catalyzed asymmetric reductive coupling. | Excellent yields (up to 99%), up to 98% ee. researchgate.netnih.gov |

| Transition Metal (Lu) | Allylation | Isatins, Allylboronic compounds | Chiral N,N'-dioxide/Lu(OTf)₃ complex. | Provides efficient route to enantioenriched 3-allyl-3-hydroxyoxindoles. acs.org |

Properties

CAS No. |

781647-83-4 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(3R)-3-hydroxy-3-phenyl-1H-indol-2-one |

InChI |

InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16)/t14-/m1/s1 |

InChI Key |

CYPJCGXWLXXEHL-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@]2(C3=CC=CC=C3NC2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Hydroxy 3 Phenyl 1h Indol 2 One

Catalytic Asymmetric Approaches to the (3R)-Stereoisomer

The development of catalytic asymmetric methods has been pivotal in accessing the enantiomerically pure (3R)-stereoisomer of 3-hydroxy-3-phenyl-1H-indol-2-one. These approaches offer efficient ways to control the stereochemistry at the C3 position.

Enantioselective Aldol (B89426) Reactions with Isatins

The asymmetric aldol reaction of isatins with various nucleophiles is a powerful and direct method for the synthesis of 3-substituted-3-hydroxyoxindoles. daneshyari.comnih.govnih.gov This strategy involves the reaction of an isatin (B1672199) with a ketone or aldehyde in the presence of a chiral catalyst to induce enantioselectivity.

Researchers have explored the use of organocatalysts, such as those derived from β-amino acids, to catalyze the aldol reaction between isatin and acetone. semanticscholar.org The variation of reaction parameters like the catalyst, solvent, and additives has been shown to significantly influence the enantiomeric excess (ee) of the product. For instance, certain organocatalysts have yielded 3-hydroxy-3-alkyl-2-oxindole derivatives with good enantioselectivity. semanticscholar.org The position and nature of substituents on the isatin ring also play a crucial role in determining both the yield and the enantioselectivity of the aldol reaction. researchgate.net

Enzymatic approaches have also been employed for the enantioselective aldol reaction of isatin derivatives, offering an environmentally friendly alternative. daneshyari.com These reactions, sometimes conducted under solvent-free conditions, have demonstrated the potential of biocatalysis in generating chiral 3-alkyl-3-hydroxyindolin-2-ones. daneshyari.com

| Catalyst/Enzyme | Reactants | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| β-amino acid derived organocatalyst | Isatin and Acetone | 3-hydroxy-3-methyl-1H-indol-2-one | Up to 99% | semanticscholar.org |

| Nuclease P1 | Isatin derivative and Cyclic ketone | 3-alkyl-3-hydroxyindolin-2-one | Not specified | daneshyari.com |

| Phenylalanine lithium salt | Isatin and Ketones | 3-alkyl-3-hydroxyindolin-2-one | Up to 90% | researchgate.net |

Asymmetric Friedel-Crafts Alkylation Strategies

Asymmetric Friedel-Crafts alkylation is a well-established method for forming carbon-carbon bonds and has been applied to the synthesis of various indole (B1671886) derivatives. mdpi.comresearchgate.netnih.gov This reaction typically involves the alkylation of an indole with an electrophile in the presence of a chiral catalyst. While direct synthesis of (3R)-3-hydroxy-3-phenyl-1H-indol-2-one via this method is less commonly reported, the underlying principles are highly relevant for the construction of the 3-phenyl-oxindole (B189304) scaffold.

The enantioselective Friedel-Crafts reaction of indoles with various electrophiles, such as nitroalkenes or chalcones, catalyzed by chiral metal complexes or organocatalysts, provides access to a wide range of chiral indole derivatives. mdpi.comnih.govresearchgate.net For example, chiral phosphoric acids have been used to catalyze the Michael-type addition of indole to chalcones, yielding 3-substituted indoles with moderate to good enantioselectivity. nih.govresearchgate.net Similarly, chiral Yb(OTf)₃-pybox complexes have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes, affording products in high yields and enantioselectivities. nih.gov

These strategies could potentially be adapted to synthesize the target molecule by employing a suitable electrophile that would lead to the desired 3-hydroxy-3-phenyl substitution pattern on the oxindole (B195798) core.

Stereoselective Nucleophilic Additions to Indol-2-one (B1256649) Intermediates

The stereoselective addition of nucleophiles to a C3-keto group of an isatin or a related indol-2-one intermediate is a direct and fundamental approach to creating the chiral tertiary alcohol moiety. This method relies on the use of chiral reagents or catalysts to control the facial selectivity of the nucleophilic attack.

A variety of nucleophiles can be employed in these reactions, including organometallic reagents such as Grignard reagents or organolithium compounds. The stereochemical outcome of the reaction is often directed by a chiral ligand or auxiliary attached to either the substrate or the reagent.

While specific examples detailing the synthesis of this compound through this exact method are not prevalent in the provided search results, the general strategy is a cornerstone of asymmetric synthesis. The reactivity of the isatin carbonyl group makes it an excellent electrophile for such additions. nih.gov The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of stereoselective nucleophilic additions to carbonyl compounds, including isatins.

Palladium-Catalyzed Asymmetric Coupling Reactions

Palladium-catalyzed asymmetric reactions represent a powerful tool in modern organic synthesis for the formation of stereogenic centers. nih.govnih.gov These reactions often exhibit high levels of enantioselectivity and functional group tolerance.

One notable example is the palladium-catalyzed asymmetric three-component coupling of boronic esters, indoles, and allylic acetates. nih.govnih.gov This process involves the formation of a boronate intermediate from a 2-lithiated indole and a boronic ester, which then reacts with an allylic acetate (B1210297) in the presence of a chiral palladium catalyst. This reaction leads to the allylation of the C3 position and a concurrent alkyl migration from boron to the C2 position of the indole. nih.govnih.gov While this specific reaction produces 2,3-disubstituted indoles, the underlying principle of palladium-catalyzed asymmetric functionalization of the indole core is highly relevant.

Another approach involves the palladium-catalyzed asymmetric allylic alkylation of 3-substituted-1H-indoles with vinylcyclopropanes, which act as 1,3-dipole synthons. researchgate.net This method allows for the functionalization of the indole at the C3 position with high chemo-, regio-, and enantioselectivity. researchgate.net The synthetic utility of these methods could potentially be harnessed for the construction of the this compound scaffold through careful selection of substrates and reaction conditions.

Classical and Modern Approaches to 3-Hydroxy-3-phenyl-1H-indol-2-one Scaffolds

Beyond catalytic asymmetric methods, multi-step synthetic sequences are also employed to construct the oxindole core and introduce the desired substituents.

Multi-step Synthetic Sequences for Oxindole Core Formation

The synthesis of the oxindole core is a fundamental step in the preparation of 3-hydroxy-3-phenyl-1H-indol-2-one. Various classical and modern methods have been developed for the construction of this heterocyclic system.

One common approach involves the cyclization of a suitably substituted aniline (B41778) derivative. For example, the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been achieved starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioamides in an Eschenmoser coupling reaction. nih.gov

Another strategy involves the functionalization of a pre-formed oxindole ring. For instance, a two-step synthesis of unprotected 3-aminoindoles has been developed, which proceeds through the formation of a spiro[indole-3,5′-isoxazole] intermediate from the reaction of an indole with nitrostyrene. mdpi.com

The synthesis of 3-substituted-1-hydroxy-2-phenylindoles has been achieved through a multi-step sequence involving the reduction of a nitro group, intramolecular condensation, and subsequent nucleophilic addition. researchgate.net These multi-step approaches, while often longer than catalytic asymmetric methods, provide a high degree of flexibility in accessing a wide range of substituted oxindole derivatives. nih.govresearchgate.netresearchgate.net

One-Pot and Multicomponent Reactions Towards Indol-2-one Derivatives

One-pot and multicomponent reactions (MCRs) offer efficient pathways to complex molecular architectures like indol-2-one derivatives from simple precursors in a single operation. tandfonline.comresearchgate.net These reactions are prized for their atom economy, reduced waste, and operational simplicity. nih.gov MCRs have been effectively employed in synthesizing heterocyclic compounds, including those with an indole core. arkat-usa.orgresearchgate.net

A notable multicomponent approach involves the reaction of an indole, an aldehyde, and an active methylene (B1212753) compound. For instance, the one-pot reaction of indoles, acenaphthylene-1,2-dione, and enaminones, catalyzed by piperidine (B6355638) and p-toluenesulfonic acid, yields highly functionalized bis-indole derivatives. nih.gov Another example is the three-component synthesis of 2-(indol-3-yl)pyridine derivatives from 3-cyanoacetylindole, chalcones, and ammonium (B1175870) acetate under microwave irradiation. tandfonline.com While these methods produce complex indole structures, specific adaptations are required to target the 3-hydroxy-3-phenyl-1H-indol-2-one scaffold.

The Ugi multicomponent reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, has also been adapted for indole chemistry. Post-Ugi modifications, such as gold-catalyzed domino cyclization, can yield diversely substituted spiroindolines. nih.gov These strategies highlight the versatility of MCRs in building the core structure of indol-2-ones, which can then be further functionalized. researchgate.nettandfonline.com

Reductive Cyclization Strategies

Reductive cyclization is a powerful strategy for the synthesis of the oxindole core, often starting from ortho-substituted nitroarenes. A common approach involves the reductive cyclization of 2-nitrostyrenes or related compounds. For example, alkyl and aryl formate (B1220265) esters can serve as carbon monoxide surrogates in palladium- and ruthenium-catalyzed reductive cyclizations of 2-nitrostyrenes to form indoles. researchgate.net Specifically, using a Pd/phenanthroline complex with phenyl formate as the CO source has proven effective. researchgate.net

Another key strategy is the intramolecular cyclization of α-ketoamides. Cationic iridium complexes with chiral ligands have been shown to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, producing 3-substituted 3-hydroxy-2-oxindoles with high regioselectivity and enantioselectivity (up to 98% ee). nih.gov Similarly, palladium-catalyzed intramolecular arylation of α-keto amides is a viable route to enantiomerically enriched 3-substituted-3-hydroxy-2-oxindoles. scispace.com This method can construct the tetracyclic core found in natural products like azonazine through a reductive cyclization followed by an intramolecular oxidative coupling sequence. nih.gov

These strategies underscore the utility of transition-metal catalysis in constructing the chiral 3-hydroxyoxindole scaffold through cyclization of appropriately designed precursors.

In Situ Generation of Indol-2-one Electrophiles in Asymmetric Synthesis

A sophisticated approach in asymmetric synthesis involves the in situ generation of reactive electrophiles from stable precursors. For the synthesis of 3-substituted oxindoles, indol-2-ones can be generated in situ from precursors like 3-bromooxindoles. These transient electrophiles can then be trapped by nucleophiles in an enantioselective fashion.

Chiral N,N'-dioxide/Ni(BF₄)₂ complexes have been successfully used to catalyze the asymmetric Friedel–Crafts alkylation of indoles with indol-2-ones generated in situ from 3-bromooxindoles. researchgate.net This method provides an efficient route to 3,3'-disubstituted oxindoles bearing a quaternary carbon center in excellent yields and with high enantioselectivities (up to 99% ee). researchgate.net This strategy has also been applied to the asymmetric dearomative addition of phenols to these in situ generated indol-2-ones. researchgate.net

Similarly, highly reactive N-acyliminium ions can be generated in situ from cyclic hemiaminal ethers and trapped with enol silanes in a highly enantioselective Mukaiyama–Mannich reaction catalyzed by strong and confined imidodiphosphorimidate (IDPi) catalysts. nih.gov While applied to other N-heterocycles, this principle of generating a potent electrophile in situ under chiral catalyst control is directly relevant to the synthesis of complex oxindoles. The development of concise, enantioselective procedures for synthesizing optically active indolines has also been achieved through the intramolecular condensation and asymmetric hydrogenation of in situ generated indoles. rsc.org

Strategic Use of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The cornerstone of asymmetric synthesis is the use of chiral molecules—either as temporary auxiliaries or as ligands for metal catalysts—to control the stereochemical outcome of a reaction. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgtcichemicals.com Oxazolidinones, popularized by David Evans, are classic examples of chiral auxiliaries. They can be attached to a precursor, direct reactions like aldol additions or alkylations, and then be cleaved to reveal the chiral product. nih.gov For the synthesis of this compound, an achiral isatin precursor could theoretically be coupled to a chiral auxiliary, undergo a diastereoselective phenyl addition, followed by removal of the auxiliary.

Chiral Ligands: More commonly, chiral ligands are used in combination with transition metals to create a chiral catalytic environment. beilstein-journals.orgnih.gov A wide variety of chiral ligands have been developed and applied to the synthesis of 3-hydroxyoxindoles.

Chiral N,N'-Dioxides: These ligands, often synthesized from amino acids, can coordinate with various metal ions to form catalysts for reactions like asymmetric Friedel-Crafts alkylations. researchgate.netrsc.org

Phosphine (B1218219) Ligands: Chiral diphosphine ligands like DiPAMP and BINAP are foundational in asymmetric catalysis. nih.gov In the context of 3-hydroxyoxindole synthesis, palladium complexes with chiral phosphine ligands have been used for intramolecular arylations. scispace.com

Iridium-Phosphoramidite Complexes: Iridium catalysts paired with chiral phosphoramidite (B1245037) ligands have been shown to be effective in the enantioselective and diastereoselective allylation of 3-hydroxyoxindoles, constructing vicinal tetra- and trisubstituted stereogenic centers with high enantioselectivity. thieme-connect.com

Organocatalysts: Beyond metal catalysis, organocatalysts such as cinchona alkaloids and their derivatives can catalyze asymmetric reactions to form 3-hydroxyoxindoles with excellent yields and enantioselectivities. nih.govbeilstein-journals.org

The choice of ligand is critical and is often tailored to the specific reaction, whether it's an allylation, arylation, or aldol-type reaction, to achieve the desired stereocontrol. beilstein-journals.orgthieme-connect.com

Interactive Data Tables

Table 1: Examples of Catalytic Asymmetric Reactions for 3-Hydroxyoxindole Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Yield | Enantioselectivity (ee) |

| Intramolecular Hydroarylation | Ir(cod)₂ / Chiral Ligand | α-Ketoamides | High | up to 98% |

| Friedel-Crafts Alkylation | Chiral N,N'-dioxide/Ni(BF₄)₂ | Indole, 3-Bromooxindole | Excellent | up to 99% |

| Allylation | Iridium / Chiral Phosphoramidite | 3-Hydroxyoxindoles, Cinnamyl Acetates | Good to Excellent | >99% |

| Aldol Reaction | Cinchona Alkaloid | Isatins, Trifluoromethyl α-fluorinated β-keto gem-diols | up to 99% | up to 98% |

| Michael Addition | Organocatalyst | Dioxindoles, β-substituted nitroalkenes | Good | N/A |

Advanced Reactivity and Derivatization Strategies of the 3 Hydroxy 3 Phenyl 1h Indol 2 One Scaffold

Chemical Transformations of the 3-Hydroxy Group

The tertiary hydroxyl group at the C3 position is a key functional handle for derivatization. While it is a relatively poor leaving group, its reactivity can be significantly enhanced under acidic conditions. Protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a stabilized tertiary carbocation. This intermediate is central to many transformations of the scaffold.

Common transformations of the 3-hydroxy group include etherification and thioetherification. These reactions typically proceed via a Brønsted or Lewis acid-catalyzed SN1-type mechanism. A range of alcohols and thiols can serve as nucleophiles, leading to the formation of 3-alkoxy- and 3-(alkylthio)-oxindoles, respectively. acs.orgnih.gov

For instance, the reaction of 3-hydroxyoxindoles with various alcohols, including primary, secondary, and benzylic alcohols, can be promoted to yield the corresponding 3-alkoxyoxindoles. acs.orgnih.gov Similarly, thiols react readily under these conditions to afford 3-thioether derivatives. acs.org

Table 1: Representative Transformations of the 3-Hydroxy Group

| Nucleophile | Product Type | Conditions | Reference |

| Alcohols (e.g., EtOH, nPrOH, BnOH) | 3-Alkoxyoxindole | Electrochemical | acs.orgnih.gov |

| Thiols | 3-(Alkylthio)oxindole | Acid Catalysis | acs.org |

| Trichloroacetonitrile | Trichloroacetimidate | DBU | nih.gov |

These transformations are valuable for modulating the physicochemical properties of the parent molecule and for introducing new functionalities that can be further elaborated.

Functionalization at the N1-Position of the Indol-2-one (B1256649) Nucleus

The N1-position of the indol-2-one core bears a hydrogen atom that is part of a lactam functionality. This N-H proton is weakly acidic and can be removed by a suitable base to generate an amide anion, which can then be functionalized by various electrophiles. Common modifications at this position include N-alkylation and N-arylation.

N-arylation of oxindoles has been successfully achieved using copper-catalyzed cross-coupling reactions. For example, the use of a copper iodide-diamine catalyst system allows for the coupling of oxindoles with aryl bromides or iodides, providing N-arylated products exclusively, without competing C3-arylation. researchgate.net Palladium catalysis has also been employed for N-arylation reactions of the broader indole (B1671886) class. nih.gov

N-alkylation can be performed under standard basic conditions. Deprotonation with a base like sodium hydride (NaH) or butyllithium (B86547) (BuLi), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), leads to the corresponding N-alkylated derivative. mdpi.com Protecting the N1-position is often a crucial step in multi-step syntheses to prevent undesired side reactions, such as N-H insertion, when using carbene precursors for C-H functionalization. rochester.edunih.gov

Table 2: Selected N1-Functionalization Reactions

| Reagent | Reaction Type | Catalyst/Conditions | Product | Reference |

| Aryl Iodide | N-Arylation | CuI / N,N'-Dimethylethylenediamine | N-Aryl-3-hydroxyoxindole | researchgate.net |

| Arylboronic Acid | N-Arylation (Chan-Lam) | Copper salts | N-Aryl-3-hydroxyoxindole | nih.gov |

| Alkyl Halide | N-Alkylation | Base (e.g., NaH) | N-Alkyl-3-hydroxyoxindole | mdpi.com |

Functionalization at the N1 position significantly influences the molecule's electronic properties and steric environment, which can be leveraged to fine-tune its biological activity or to direct subsequent chemical transformations.

Electrophilic and Nucleophilic Reactions at the C3-Quaternary Carbon

The C3 quaternary carbon is a site of significant reactivity, primarily driven by the ability of the adjacent hydroxyl group to act as a latent leaving group. Under Lewis or Brønsted acid catalysis, the 3-hydroxyoxindole undergoes dehydration to generate a highly reactive oxindole-3-yl cation intermediate. beilstein-journals.org This electrophilic species is readily trapped by a wide range of carbon and heteroatom nucleophiles, providing a powerful method for constructing 3,3-disubstituted oxindoles. beilstein-journals.orgnih.gov

This strategy is widely exploited in Friedel-Crafts-type alkylations where electron-rich aromatic and heteroaromatic compounds act as nucleophiles. beilstein-journals.org Phenols, anilines, indoles, and pyrroles all react efficiently to afford C3-arylated or C3-heteroarylated oxindoles. beilstein-journals.orgnih.gov The regioselectivity of the reaction with substituted phenols is noteworthy; para-substituted phenols typically yield ortho-alkylation products, whereas unsubstituted phenols give exclusively para-substituted products. beilstein-journals.org

Beyond arenes, other nucleophiles such as malonates, silyl (B83357) enol ethers, and allylsilanes have also been successfully employed, demonstrating the broad scope of this transformation. acs.orgnih.gov

Table 3: Nucleophilic Substitution at the C3-Position

| Nucleophile | Catalyst | Product | Yield (%) | Reference |

| Phenols | Sc(OTf)₃, In(OTf)₃, Zn(OTf)₂, FeCl₃ | 3-Aryl-3-hydroxyoxindole | Moderate to Excellent | beilstein-journals.orgnih.gov |

| Indoles | Cinchona-derived catalyst | 3-(Indol-3-yl)-3-hydroxyoxindole | 88-99 | scispace.com |

| Malonates | Lewis Acid | 3-(Dicarboxymethyl)-3-hydroxyoxindole | Good | nih.gov |

| Aromatics | Hg(ClO₄)₂·3H₂O | 3,3-Diaryloxindole | High | nih.gov |

This acid-catalyzed nucleophilic substitution provides a convergent and efficient route to a diverse library of 3,3-disubstituted oxindoles, which are important scaffolds in many biologically active molecules.

Modification of the Phenyl Substituent and Indole Benzene (B151609) Ring

The (3R)-3-hydroxy-3-phenyl-1H-indol-2-one scaffold contains two aromatic rings that are amenable to further functionalization, typically through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents on each ring.

The C3-phenyl group can undergo standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The oxindole (B195798) moiety at the point of attachment will act as a deactivating, meta-directing group for this ring.

Table 4: Examples of Substituted Scaffolds from Functionalized Precursors

| Precursor | Modification Site | Resulting Compound | Reference |

| Substituted Isatins | Indole Benzene Ring | C4, C5, C6, or C7-substituted oxindole | nih.gov |

| Substituted Aryl Halides | C3-Phenyl Ring | 3-(Substituted-phenyl)-oxindole | mdpi.com |

| Substituted Anilines | Indole Benzene Ring | C4, C5, C6, or C7-substituted indole | mdpi.com |

These modifications are critical for late-stage functionalization and for exploring the structure-activity relationships of complex molecules derived from this scaffold.

Dearomatization and Rearrangement Pathways

The 3-hydroxyoxindole scaffold is a valuable precursor for reactions involving dearomatization and skeletal rearrangement, leading to the formation of complex polycyclic structures, most notably spirooxindoles. nih.govnih.gov

A common dearomatization pathway involves the acid-catalyzed formation of the C3-carbocation, which is then trapped by an intramolecular nucleophile. This intramolecular cyclization results in the formation of a spirocyclic system where the C3 carbon of the oxindole becomes the spiro center. This strategy has been used to construct a wide variety of spiro[indoline-3,X'] heterocycles. beilstein-journals.orgnih.gov

Another significant reaction pathway is the tandem Michael addition-ring transformation of 3-hydroxyoxindoles with olefinic azlactones, which provides direct access to structurally diverse spiro-butyrolactoneoxindoles. nih.gov This reaction proceeds with high diastereoselectivity.

Furthermore, unexpected rearrangement pathways have been discovered. Under electrochemical conditions, 3-hydroxyoxindoles can undergo a surprising oxidative rearrangement to form 3,1-benzoxazin-2-ones. acs.orgnih.gov This transformation involves a ring-opening of the lactam followed by cyclization to form the six-membered benzoxazinone (B8607429) ring, representing a significant skeletal reorganization of the original scaffold. The reaction is believed to proceed through a peroxide intermediate. acs.org

Table 5: Key Rearrangement and Dearomatization Reactions

| Reaction Type | Key Intermediate/Reagent | Product | Reference |

| Intramolecular Cyclization | C3-Carbocation | Spirooxindole | beilstein-journals.orgnih.gov |

| Tandem Michael/Ring Transformation | Olefinic Azlactone | Spiro-butyrolactoneoxindole | nih.gov |

| Oxidative Rearrangement | Electrochemical Conditions | 3,1-Benzoxazin-2-one | acs.orgnih.gov |

| Asymmetric Dearomatization | Tryptamines / Chiral Phosphoric Acid | Indole-containing tricyclic N-heterocycles | beilstein-journals.orgnih.gov |

These dearomatization and rearrangement reactions dramatically increase the structural complexity and three-dimensionality of the accessible molecules, opening avenues to novel chemical space for drug discovery and natural product synthesis.

Stereochemical Aspects and Enantioselective Control in 3 Hydroxy 3 Phenyl 1h Indol 2 One Synthesis

Absolute Configuration Assignment and Determination Methodologies

The unambiguous determination of the absolute configuration at the C3 stereocenter of 3-hydroxy-3-phenyl-1H-indol-2-one is fundamental. Several analytical techniques are employed to assign the (R) or (S) configuration to the chiral quaternary center.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of crystalline compounds. nih.govnih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, a three-dimensional model of the molecule can be constructed, providing unequivocal proof of its absolute configuration. nih.govnih.gov This technique has been successfully applied to determine the molecular structure and absolute configuration of various chiral indole (B1671886) derivatives. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) are frequently used in NMR spectroscopy to determine the absolute configuration of chiral alcohols. One common method involves the formation of diastereomeric esters with a chiral acid, such as α-methoxyphenylacetic acid (MPA). mdpi.com The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these shifts (Δδ values), the absolute configuration of the original alcohol can be deduced based on established empirical models. mdpi.com Another NMR-based approach uses chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without covalent modification of the analyte.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers and can be used for configuration assignment. nih.gov By using a chiral stationary phase, the two enantiomers of 3-hydroxy-3-phenyl-1H-indol-2-one can be resolved. The elution order can sometimes be correlated with the absolute configuration by comparing it to standards of known stereochemistry or by using empirical rules developed for a specific class of compounds and chiral stationary phases.

Chiral Catalyst Design and Optimization for High Enantioselectivity

Achieving high enantioselectivity in the synthesis of 3-hydroxy-3-phenyl-1H-indol-2-one hinges on the rational design and optimization of chiral catalysts. Both organocatalytic and transition metal-based systems have been developed to effectively control the stereochemical outcome of reactions forming the C3 quaternary stereocenter. beilstein-journals.orgnih.gov

Organocatalytic Systems for 3-Hydroxyoxindole Synthesis

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of 3-hydroxyoxindoles, avoiding the use of potentially toxic and expensive metals. beilstein-journals.orgnih.gov These catalysts often operate through bifunctional activation, utilizing hydrogen bonding and other non-covalent interactions to organize the substrates in a chiral environment.

Cinchona Alkaloid Derivatives: Catalysts derived from cinchona alkaloids are highly effective in promoting various asymmetric reactions. Their rigid scaffold and tunable functional groups allow for precise stereochemical control. For the synthesis of 3-indolyl-3-hydroxyoxindoles, bifunctional cinchona alkaloid-based catalysts have been shown to activate both the indole nucleophile and the isatin (B1672199) electrophile, leading to products with high yield and excellent enantioselectivity (up to 99% ee). scispace.com

Proline and its Derivatives: Amino acids, particularly proline and its derivatives, are workhorse organocatalysts for asymmetric aldol (B89426) reactions. Dipeptide catalysts, for instance, have been used in the aldol addition of ketones to isatins, furnishing chiral 3-alkyl-3-hydroxy-2-oxindoles with good yields and enantioselectivities. scispace.com The stereochemical outcome is often dependent on the catalyst's ability to form a specific transition state assembly via hydrogen bonding. scispace.com

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, with their well-defined chiral pocket, act as efficient Brønsted acid catalysts. They can activate substrates through dual hydrogen-bond interactions, leading to high levels of stereocontrol. nih.gov CPAs have been successfully employed in the asymmetric dearomatization of tryptamines with 3-indolyl-3-hydroxyoxindoles, demonstrating their ability to control complex stereoselective transformations. nih.gov

| Catalyst Type | Reaction Type | Substrates | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | Friedel-Crafts Alkylation | Isatin and Indole | 80-99% |

| Dipeptide Catalysts | Aldol Reaction | Isatin and Acetone | 73-77% |

| Chiral Phosphoric Acids (CPAs) | Dearomatization | Tryptamines and 3-Indolyl-3-hydroxyoxindoles | up to 95:5 er |

Transition Metal-Catalyzed Systems for Asymmetric Induction

Transition metal complexes, featuring chiral ligands, offer a complementary and powerful approach to the asymmetric synthesis of 3-hydroxyoxindoles. nih.govbeilstein-journals.org The metal center can act as a Lewis acid to activate the substrate, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

Palladium Catalysis: Chiral pincer palladium complexes have been shown to be effective in catalyzing the enantioselective allylation of isatins, producing 3-allyl-3-hydroxyoxindoles with moderate to good enantioselectivities. beilstein-journals.org

Rhodium Catalysis: Rhodium complexes paired with chiral bisphosphine ligands, such as PhTRAP, are highly effective for the asymmetric hydrogenation of indoles to produce chiral indolines. figshare.com While not directly producing the hydroxyoxindole, this demonstrates the power of Rh-catalysis in creating stereocenters in indole-related structures.

Lutetium and Indium Catalysis: Chiral N,N'-dioxide ligands complexed with metal triflates like Lu(OTf)₃ and In(OTf)₃ have been successfully used for the highly diastereo- and enantioselective allylation of isatins. nih.govacs.orgfigshare.com These systems provide an efficient route to enantioenriched 3-allyl-3-hydroxyoxindoles, which are valuable synthetic intermediates. nih.govacs.orgfigshare.com

Ytterbium Catalysis: Yb(OTf)₃ in combination with a PyBox ligand has been reported to catalyze the enantioselective decarboxylative addition of β-ketoacids to isatins, yielding 3-hydroxyoxindoles with excellent yields and high enantioselectivities (up to 99% ee). beilstein-journals.org

| Metal/Ligand System | Reaction Type | Substrates | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Pd / Chiral CNN Pincer Ligand | Allylation | Isatin and Allyltributyltin | 32-86% |

| Lu(OTf)₃ / Chiral N,N'-dioxide | Allylation | Isatin and Allylboronic compounds | High |

| In(OTf)₃ / Chiral N,N'-dioxide | Allylation | Isatin and Potassium allyltrifluoroborate | High |

| Yb(OTf)₃ / PyBox | Decarboxylative Aldol Addition | Isatin and β-Ketoacids | up to 99% |

Diastereoselective Control in Related Oxindole (B195798) Syntheses

When synthesizing 3-hydroxyoxindole derivatives that contain a second stereocenter, controlling the diastereoselectivity becomes crucial. The allylation of isatins using 3-substituted allylboronic compounds is a prime example where adjacent stereocenters are formed. nih.govacs.orgfigshare.com The use of chiral N,N'-dioxide/Lu(OTf)₃ complexes has been demonstrated to achieve high levels of both diastereo- and enantioselectivity in these reactions. nih.govacs.orgfigshare.com Density functional theory (DFT) calculations have been employed to understand the origins of this diastereoselection, comparing the transition states of the catalyzed versus the background reaction. nih.govfigshare.com The ability to selectively generate one diastereomer over others is critical for the synthesis of complex molecules with multiple stereocenters.

Computational Chemistry and Molecular Modeling Studies of 3r 3 Hydroxy 3 Phenyl 1h Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of (3R)-3-hydroxy-3-phenyl-1H-indol-2-one. These methods allow for a detailed exploration of its geometry, electronic landscape, and vibrational characteristics.

The first step in the computational investigation of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the minimum energy conformation of the molecule, providing accurate data on bond lengths, bond angles, and dihedral angles. Computational studies on analogous systems, such as 3-hydroxy-3-phenyl-isoindolin-1-one, have successfully employed DFT methods, like B3LYP with a 6-311G(d,p) basis set, to achieve optimized geometries that show good correlation with experimental X-ray crystallography data. researchgate.net

For this compound, conformational analysis is particularly important due to the rotational freedom of the phenyl and hydroxyl groups attached to the stereogenic center (C3). The analysis would involve mapping the potential energy surface by systematically rotating these groups to identify all low-energy conformers and the transition states that separate them. This analysis is critical for understanding how the molecule's shape influences its interactions and reactivity. The presence of intramolecular hydrogen bonding, for instance between the hydroxyl group and the carbonyl oxygen of the oxindole (B195798) ring, would be a key feature to investigate as it can significantly stabilize certain conformations.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2=O | 1.23 | O=C2-N1 | 125.0 |

| C2-C3 | 1.55 | C2-C3-C(phenyl) | 110.5 |

| C3-OH | 1.43 | C2-C3-OH | 109.8 |

| C3-C(phenyl) | 1.52 | C(phenyl)-C3-OH | 111.2 |

Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework to understand and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy, shape, and distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO).

For this compound, FMO analysis reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the indole (B1671886) nucleus, indicating these are the primary sites for donating electrons in reactions. Conversely, the LUMO is anticipated to be centered on the carbonyl group and the aromatic system of the oxindole core, highlighting the molecule's electrophilic regions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar structures have calculated HOMO-LUMO gaps to be in the range of 5 eV, indicating significant stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily located on the oxindole ring system, especially the C=O group. |

| HOMO | -6.5 | Distributed across the phenyl ring and the indole nitrogen. |

| Energy Gap (ΔE) | 5.0 | Indicates high kinetic stability. |

Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

Computational methods can simulate the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These simulations are invaluable for interpreting experimental FT-IR and FT-Raman spectra. nih.gov

The calculated frequencies and their corresponding vibrational modes (e.g., N-H stretch, C=O stretch, O-H stretch, aromatic C-H bends) can be compared with experimental data to confirm the molecular structure. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, leading to excellent agreement between theoretical and experimental spectra. For instance, the characteristic C=O stretching frequency of the lactam ring and the O-H stretching of the hydroxyl group would be key vibrational modes to identify and analyze.

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry provides powerful tools to explore the dynamic processes of chemical reactions, offering detailed insights into reaction mechanisms that are often difficult to probe experimentally.

The synthesis of enantiomerically pure this compound often involves asymmetric catalysis. Computational modeling is instrumental in understanding the origin of stereoselectivity in these reactions. By locating and characterizing the transition state (TS) structures for the formation of both the (R) and (S) enantiomers, the energy difference between these diastereomeric transition states (ΔΔG‡) can be calculated.

A higher energy barrier for the formation of the (S)-enantiomer compared to the (R)-enantiomer would explain the experimentally observed stereoselectivity. These calculations involve identifying the TS as a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). The geometry of the transition state reveals the crucial non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) between the substrate, catalyst, and reagents that dictate the stereochemical outcome.

Computational chemistry can be used to map the entire energetic profile of a proposed synthetic pathway for this compound. This involves calculating the relative energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

For example, a common route to 3-hydroxyoxindoles is the nucleophilic addition of an organometallic reagent (like a Grignard or organolithium reagent) to an isatin (B1672199) (1H-indole-2,3-dione). A computational study of this pathway would:

Model the reactants (isatin and the nucleophile).

Locate the transition state for the nucleophilic addition to the C3 carbonyl group.

Characterize the resulting tetrahedral intermediate.

Model the final protonation step to yield the product.

By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. Furthermore, these energetic profiles can be used to compare the feasibility of different proposed synthetic routes, guiding the design of more efficient and selective syntheses.

Ligand-Based Computational Approaches for Indol-2-one (B1256649) Derivatives

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules known to be active against a specific target to derive a model that predicts the activity of new compounds.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that describes the common features of active molecules. dovepress.com

For derivatives of indol-2-one, pharmacophore models are developed by superimposing a set of active compounds and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model developed for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov Similarly, a six-point pharmacophore model for isothiazolidinedione derivatives, consisting of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor, was developed to understand their PTP1B inhibitory activity. researchgate.net

These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with the desired biological activity. The identified features are crucial for the molecule's interaction with its target receptor, and any modification of these features can significantly impact its biological activity.

Table 1: Common Pharmacophoric Features Identified in Indole-Related Scaffolds

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Rings | Planar, cyclic, conjugated systems | Involved in π-π stacking and hydrophobic interactions with the target protein. |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) | Forms hydrogen bonds with donor groups in the active site of the target. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom | Forms hydrogen bonds with acceptor groups in the active site of the target. |

| Hydrophobic Group | Nonpolar groups | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. |

This table is generated based on principles of pharmacophore modeling applied to related heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com 2D and 3D-QSAR models are widely used to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological function. researchgate.netijpsr.com

In QSAR studies of indol-2-one derivatives, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a set of compounds with known biological activities. These descriptors are then used to build a mathematical model that can predict the activity of other compounds in the same class. For example, a QSAR study on a series of indolin-2-ones as non-receptor Src tyrosine kinase inhibitors found that the activity was significantly correlated with the calculated hydrophobicity and molar refractivity of the molecule. benthamdirect.com This suggests that the hydrophobic and steric properties of the molecules are crucial for their inhibitory activity. benthamdirect.com

Another 2D QSAR study on indole derivatives as selective COX-2 inhibitors revealed that alignment-independent descriptors and physicochemical descriptors like negative potential surface area and the most hydrophobic surface area contributed significantly to the biological activity. ijpsr.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for their activity. mdpi.com These models can generate contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

Table 2: Key Descriptors in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity | Reference |

| Hydrophobic | LogP | Increased hydrophobicity can enhance binding to hydrophobic pockets. | benthamdirect.com |

| Steric | Molar Refractivity | Indicates the volume occupied by the molecule, influencing fit within the binding site. | benthamdirect.com |

| Electronic | Dipole Moment | Affects long-range interactions with the target protein. | semanticscholar.org |

| Topological | T_2_O_0, T_2_N_7 | Relates to the arrangement of atoms and bonds, influencing overall shape and activity. | ijpsr.com |

This table summarizes findings from various QSAR studies on indole derivatives.

Structure-Based Computational Approaches

Structure-based methods are employed when the three-dimensional structure of the macromolecular target is available, typically determined through techniques like X-ray crystallography or NMR spectroscopy. These approaches involve studying the interaction between the ligand and its target at the atomic level.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov It is widely used to understand the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

For this compound and its derivatives, molecular docking studies can be performed with various relevant macromolecular targets, depending on the therapeutic area of interest. For instance, in a study of 3-hydroxy-indolin-2-one derivatives as potential antiviral agents, molecular docking was carried out with HIV-1 integrase. researchgate.net The study revealed that the compounds form hydrogen bonding interactions with key residues such as Glu170, Thr174, and His171 in the catalytic core domain of the enzyme. researchgate.net The oxygen atoms and the electrophilic amide nitrogen atom were identified as important for these interactions. researchgate.net

Docking studies can also elucidate the structural basis for selectivity. By docking the same set of ligands into the active sites of different but related proteins, it is possible to understand why a particular ligand binds more strongly to one protein over another. This information is invaluable for designing selective inhibitors with fewer off-target effects.

Table 3: Examples of Macromolecular Targets for Indol-2-one Derivatives in Docking Studies

| Macromolecular Target | Therapeutic Area | Key Interacting Residues (Example) | Reference |

| HIV-1 Integrase | Antiviral | Glu170, Thr174, His171 | researchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Not Specified | nih.gov |

| K-Ras oncoprotein | Anticancer | Not Specified | thesciencein.org |

| Tyrosinase, Collagenase | Skin Aging | Not Specified | mdpi.com |

| Penicillin-Binding Proteins | Antibacterial | Not Specified | semanticscholar.org |

This table compiles information from docking studies on various indole and indol-2-one derivatives against different biological targets.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. nih.gov While molecular docking provides a static picture of the ligand-receptor interaction, MD simulations can reveal the dynamic stability of the complex and provide a more detailed understanding of the binding process. semanticscholar.org

In the context of this compound, MD simulations can be performed on the docked complex of the ligand and its target protein. These simulations can help to:

Assess the stability of the binding pose predicted by docking.

Identify key amino acid residues that are consistently involved in the interaction with the ligand.

Characterize the conformational changes that occur in both the ligand and the protein upon binding.

Calculate the binding free energy, which is a more accurate measure of the binding affinity than the docking score.

For example, MD simulations of isoxazole (B147169) derivatives with the farnesoid X receptor (FXR) revealed that hydrophobic interactions and the formation of salt bridges and hydrogen bonds with specific residues like ARG331 and HIS447 were significant for protein-ligand binding. nih.gov Such simulations provide a deeper understanding of the molecular recognition process and can guide the rational design of new inhibitors with improved binding affinity and selectivity. mdpi.comijsrset.com

Structure Activity Relationship Sar Investigations of 3 Hydroxy 3 Phenyl 1h Indol 2 One Derivatives

Impact of Substituents on the C3-Phenyl Ring on Molecular Interactions and Reactivity

The nature and position of substituents on the C3-phenyl ring of the indol-2-one (B1256649) scaffold are pivotal in determining the molecule's interactions and reactivity. The electronic and steric properties of these substituents can significantly alter the compound's biological activity.

Research on related 3-phenyl-1H-indole derivatives has demonstrated a clear link between the substituents on the phenyl ring and antimycobacterial activity. The activity does not strongly correlate with the electronic characteristics of the substituents; instead, steric factors appear to be more influential. For instance, the introduction of a trifluoromethyl group, which increases lipophilicity, has been shown to enhance antimycobacterial activity. nih.gov This suggests that greater lipophilicity may facilitate the compound's ability to penetrate bacterial cell walls. nih.gov

In a study evaluating 3-phenyl-1H-indoles against Mtb H37Rv, the placement of different groups on the C3-phenyl ring led to a range of potencies. The unsubstituted parent compound was inactive, while the introduction of groups like 4-methoxy and 4-trifluoromethyl resulted in significant inhibitory activity. nih.gov The combination of a chlorine atom at the 5-position of the indole (B1671886) ring and a trifluoromethyl group on the phenyl ring yielded the most potent compound in the series, with a Minimum Inhibitory Concentration (MIC) of 8.4 µM. nih.gov This highlights the synergistic effect of substitutions on both the indole core and the C3-phenyl ring.

The electronic effects of substituents, such as the electron-donating resonance of a methoxy (B1213986) group or the mild electron-releasing hyperconjugation of a methyl group, can also influence reactivity by stabilizing intermediates. mdpi.com Generally, electron-withdrawing groups on the phenyl ring can increase the reactivity of related nitrogen-containing heterocyclic compounds. mdpi.com

| Compound ID | Substituent on Phenyl Ring | Substituent on Indole Ring | MIC (µM) |

|---|---|---|---|

| 3a | H | H | >129.4 |

| 3b | 4-CH₃ | H | >120.6 |

| 3c | 4-OCH₃ | H | 28.0 |

| 3d | 4-F | H | 94.7 |

| 3e | 4-CF₃ | H | 47.8 |

| 3h | 4-CF₃ | 2-CH₃ | 18.2 |

| 3l | 4-OCH₃ | 5-OCH₃ | 24.7 |

| 3r | 4-OCH₃ | 5-Cl | 19.4 |

| 3t | 4-CF₃ | 5-Cl | 8.4 |

Role of the 3-Hydroxy Group in Modulating Molecular Recognition and Activity

The 3-hydroxy group is a critical functional moiety that significantly influences the molecular recognition and activity of these indole derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets. mdpi.com

The hydroxyl group generally increases the hydrophilicity of a molecule, which can enhance water solubility and affect its pharmacokinetic profile. mdpi.com In the context of receptor binding, the -OH group can play a logistic role by anchoring the molecule within a binding pocket, often through hydrogen bonding. mdpi.com For example, in certain opioid drugs, an aromatic hydroxyl group is essential for optimally anchoring the hydrophobic aromatic ring into its corresponding pocket in the mu-receptor. mdpi.com

However, the introduction of a polar hydroxy group into an otherwise hydrophobic pharmacophoric region can also be detrimental to activity if it disrupts essential hydrophobic interactions. mdpi.com In the case of 3-substituted-indolin-2-one derivatives, the presence of a hydroxyl group on the phenyl ring has been linked to potent anti-inflammatory effects. Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was found to strongly suppress the production of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophage cells. mdpi.com This activity is achieved by inhibiting the phosphorylation of IκBα and p65, key steps in the NF-κB signaling pathway. mdpi.com This demonstrates the direct involvement of the hydroxyl group in modulating cellular signaling pathways related to inflammation.

Influence of N1-Substituents on the Indol-2-one Core Scaffold

Modification at the N1 position of the indol-2-one core provides another avenue for tuning the properties and activity of these compounds. The introduction of various substituents at this position can impact potency, selectivity, and pharmacokinetic parameters.

Studies on related indole derivatives have shown that the bulk of the N1-substituent can play a significant role. For instance, in a series of indole-based antiplatelet agents, it was observed that increasing the steric bulk of the substituent at the N1 position led to a reduction in antiplatelet activity. researchgate.net This suggests that steric hindrance at this position can interfere with the compound's ability to bind to its target. researchgate.net

Conversely, other studies have found that a range of substituents at the N1-position are well-tolerated. In the development of CB2 receptor agonists based on an indol-3-ylcycloalkyl ketone scaffold, various N1 side chains, including nonaromatic and even polar groups like alcohols, afforded potent agonists. nih.gov This indicates that the optimal N1-substituent is highly dependent on the specific biological target. N1 aromatic side chains have also been explored, leading to high-affinity CB2 receptor agonists, although they were generally less potent in functional assays compared to their nonaromatic counterparts. nih.gov

For indole Schiff bases designed as COX-2 inhibitors, the presence of an N-1 benzoyl group was found to be beneficial. Molecular modeling showed this group positioned in a hydrophobic pocket of the COX-2 active site, contributing to the compound's inhibitory activity. nih.gov

Stereoisomer-Dependent Activity Profiles

Chirality is a fundamental aspect of drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities. The (3R)-3-hydroxy-3-phenyl-1H-indol-2-one scaffold contains a stereocenter at the C3 position, and its configuration is crucial for its interaction with chiral biological macromolecules like enzymes and receptors.

While direct SAR studies on the specific stereoisomers of the parent compound are not extensively detailed in the provided context, the principle of stereoisomer-dependent activity is well-established. For many classes of compounds, biological activity resides primarily in one enantiomer (the eutomer), while the other (the distomer) is significantly less active or may even mediate different effects. www.gov.uk

Design Principles for Modulating Reactivity and Selectivity based on SAR

The collective SAR findings provide a set of guiding principles for the rational design of novel 3-hydroxy-3-phenyl-1H-indol-2-one derivatives with tailored reactivity and selectivity.

C3-Phenyl Ring Substitution for Potency and Lipophilicity : To enhance potency, particularly for applications like antimicrobials, introducing lipophilic and sterically influential groups such as trifluoromethyl (CF₃) on the phenyl ring is a promising strategy. nih.gov The position of the substituent is also key, with para-substitution often being favorable. Combining these modifications with substitutions on the indole core (e.g., at the C5 position) can lead to synergistic improvements in activity. nih.gov

Leveraging the 3-Hydroxy Group for Target Interaction : The 3-hydroxy group is a key anchor for binding to target proteins. Its hydrogen-bonding capability should be exploited in design. For instance, in targeting enzymes with polar active sites, this group is essential. Modifications that enhance its hydrogen-bonding capacity without introducing unfavorable steric hindrance could improve affinity.

N1-Substitution for Fine-Tuning Activity and Selectivity : The N1 position is a versatile handle for modulating activity. To avoid detrimental steric clashes, smaller, non-bulky substituents are often preferred, especially when the binding pocket is constrained. researchgate.net However, for targets with larger, accessible hydrophobic pockets, incorporating moieties like a benzoyl group can enhance binding and selectivity. nih.gov The choice of N1-substituent can also be used to modify physical properties like solubility and metabolic stability.

Maintaining Optimal Stereochemistry : The (3R) configuration at the C3 position is likely essential for a specific desired activity. Any synthetic strategy should aim to control this stereocenter to produce the eutomer selectively, thereby maximizing potency and minimizing potential off-target effects from the corresponding distomer.

By integrating these principles, medicinal chemists can systematically optimize the this compound scaffold to develop new derivatives with enhanced potency, selectivity, and desired therapeutic profiles.

Mechanistic Elucidation of Synthetic Transformations Involving 3 Hydroxy 3 Phenyl 1h Indol 2 One

Investigation of Catalytic Cycles in Asymmetric Synthesis

The asymmetric synthesis of 3-hydroxy-3-phenyl-1H-indol-2-one often relies on transition metal catalysis or organocatalysis to achieve high enantioselectivity. nih.gov The catalytic cycle is a fundamental concept that illustrates how a catalyst participates in a reaction to generate the product and is then regenerated to participate in another reaction, allowing for the use of substoichiometric amounts of the chiral catalyst.

In organocatalysis , chiral Brønsted acids or bases are frequently employed. For instance, a chiral phosphoric acid (CPA) can activate both reactants simultaneously through hydrogen bonding. mdpi.com A proposed catalytic cycle for the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides, a reaction that can lead to complex indole (B1671886) structures, involves the CPA catalyst forming hydrogen bonds with both the vinylindole and the quinone methide. mdpi.com This dual activation facilitates a highly organized, enantioselective cycloaddition, after which the product is released and the CPA catalyst is regenerated. mdpi.com

Similarly, bifunctional catalysts, which contain both a Brønsted acid and a Brønsted base moiety, can orchestrate complex transformations. For example, in reactions involving isatin (B1672199) derivatives, a catalyst with a thiourea (B124793) group (hydrogen-bond donor) and a tertiary amine group (Brønsted base) can activate both the nucleophile and the electrophile. The amine deprotonates the nucleophile to form a reactive enolate, while the thiourea moiety activates the isatin electrophile, directing the nucleophilic attack to a specific face to control the stereochemistry. nih.gov

In transition metal catalysis , a chiral ligand coordinates to a metal center (e.g., Palladium, Rhodium, Scandium) to create a chiral environment. nih.govnih.gov A general catalytic cycle for a palladium-catalyzed arylation, for example, begins with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. acs.org This is followed by coordination of the second substrate and a key insertion or carbopalladation step. acs.org Finally, a process such as reductive elimination or β-hydride elimination releases the product and regenerates the active Pd(0) catalyst. acs.org The specific chiral ligand dictates the facial selectivity of the key bond-forming step, leading to the desired enantiomer. nih.gov

| Catalytic System | Catalyst Type | General Mechanism | Key Features |

| Chiral Phosphoric Acid | Organocatalyst (Brønsted Acid) | Dual activation of reactants via hydrogen bonding to control transition state geometry. mdpi.com | Metal-free, mild reaction conditions. |

| Bifunctional Thiourea | Organocatalyst (Dual-function) | Simultaneous activation of nucleophile (via base) and electrophile (via H-bonding). nih.gov | High degree of organization in the transition state. |

| Palladium/Chiral Ligand | Transition Metal Catalyst | Oxidative addition, migratory insertion/carbopalladation, reductive elimination cycle. acs.org | High turnover numbers, broad substrate scope. |

| Scandium/Chiral Ligand | Transition Metal Catalyst (Lewis Acid) | Coordination of the electrophile (isatin) to the chiral Lewis acid center to induce facial selectivity. nih.gov | Strong Lewis acidity for activation of carbonyls. |

Intermediates and Transition States in Indol-2-one (B1256649) Forming Reactions

The stereochemical outcome of reactions forming 3-hydroxy-3-phenyl-1H-indol-2-one is determined by the structure and relative energies of the transition states leading to the possible stereoisomers. The reaction often proceeds through key intermediates such as enolates or imines. researchgate.net

In the aldol (B89426) reaction of ketones with isatins, a proposed intermediate is the metal enolate of the ketone. nih.gov The geometry of this enolate and the way it approaches the isatin carbonyl group, which is coordinated to the chiral catalyst, are critical. The catalyst-substrate complex forms a rigid transition state where steric and electronic interactions favor one approach over the other, leading to high enantioselectivity. nih.gov

For reactions catalyzed by bifunctional organocatalysts, a commonly proposed transition state involves a ternary complex of the catalyst, the electrophile (e.g., isatin), and the nucleophile. researchgate.net For example, a quinine-derived thiourea catalyst can bind to an isatin derivative through hydrogen bonding at the thiourea site while the quinuclidine (B89598) nitrogen atom activates the nucleophile. nih.gov This creates a highly ordered arrangement where one face of the nucleophile is shielded, forcing the electrophile to attack from the exposed face. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are often used to model these transition states and elucidate the origins of selectivity. acs.org For instance, in the palladium-catalyzed arylation of indoles, DFT studies have shown that the energy difference between the transition states for C2 versus C3 functionalization can determine the regioselectivity. acs.org These calculations can also model the non-covalent interactions within the transition state that stabilize the path to the major enantiomer.

A key reactive intermediate in some syntheses involving indole derivatives is the alkylideneindolenine. researchgate.net This intermediate is formed by the dehydration of a 3-hydroxyalkyl-indole adduct. Its high reactivity allows for subsequent nucleophilic attack to form various 3-substituted indole products. researchgate.net The stereocontrol in these reactions is often established in the initial nucleophilic attack on the isatin to form the 3-hydroxy-indole precursor.

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions are the cornerstone of stereocontrol in the asymmetric synthesis of (3R)-3-hydroxy-3-phenyl-1H-indol-2-one. These weak interactions, including hydrogen bonds, π-π stacking, and steric repulsion, are responsible for the precise three-dimensional arrangement of the substrates and catalyst in the rate-determining transition state. nih.gov

Hydrogen Bonding: This is arguably the most important non-covalent interaction in organocatalysis. nih.gov Chiral catalysts bearing hydrogen-bond donors like thiourea, squaramide, or phosphoric acid moieties can form one or more hydrogen bonds with the electrophilic substrate (e.g., the carbonyl groups of isatin). This interaction not only activates the substrate but also positions it rigidly, exposing one prochiral face to the incoming nucleophile. mdpi.comnih.gov In bifunctional catalysis, the catalyst can simultaneously form hydrogen bonds with both the electrophile and the nucleophile, leading to a highly organized, cyclic-like transition state that maximizes stereochemical communication. nih.gov

π-π Stacking: Aromatic rings in the catalyst, substrate, or solvent can interact through π-π stacking. researchgate.netrsc.org These interactions can help stabilize the desired transition state. For example, the phenyl group of this compound or an aromatic moiety in the catalyst can engage in stabilizing stacking interactions that favor one geometric arrangement over others, thus contributing to enantioselectivity. researchgate.net

Steric Repulsion: Bulky groups on the chiral catalyst serve as "steric shields" that physically block one of the prochiral faces of the substrate. The nucleophile is thereby forced to attack from the less hindered face. The strategic placement of bulky substituents on the catalyst is a common design element for achieving high levels of stereocontrol.

Computational studies have been instrumental in quantifying the contribution of these weak interactions. researchgate.net By modeling the transition states, researchers can identify the specific hydrogen bonds or stacking interactions responsible for stabilizing the pathway to the desired product and destabilizing competing pathways. rsc.org

Substrate Scope and Limitations in Stereoselective Reactions

The substrate scope of a synthetic method defines the range of starting materials that can be effectively converted into the desired products with high yield and selectivity. In the context of synthesizing 3-hydroxy-3-phenyl-1H-indol-2-one and its analogs, this involves varying the substituents on both the isatin starting material and the nucleophile.

Generally, many catalytic systems show broad tolerance for electronic variations on the isatin ring. Isatins bearing either electron-donating or electron-withdrawing groups at the C5, C6, or C7 positions often react well to give the corresponding 3-hydroxyoxindoles in good yields and with high enantioselectivity. mdpi.com However, significant steric hindrance near the reactive carbonyl group can sometimes diminish reactivity or selectivity. nih.gov

The scope with respect to the nucleophile can be more variable. While simple aryl or alkyl nucleophiles often perform well, more complex or sterically demanding nucleophiles may lead to lower yields or enantiomeric excesses. organic-chemistry.org The success of the reaction is highly dependent on the specific catalyst system employed, as each catalyst has its own steric and electronic preferences for accommodating the reacting partners. acs.org

Limitations of these stereoselective reactions can include:

Steric Hindrance: Very bulky substituents on either the isatin or the nucleophile can prevent the formation of the necessary catalyst-substrate complex, leading to low conversion or poor selectivity. nih.gov

Catalyst Inhibition: Certain functional groups on the substrates might interact with the catalyst in a non-productive way, leading to catalyst inhibition or decomposition.

Limited Scope for Certain Substituents: While many systems are robust, some may show significantly lower selectivity for specific electronic or steric combinations, such as 2-alkyl-substituted indoles showing lower selectivity compared to 2-aryl-substituted ones in certain hydrogenations. organic-chemistry.org

The following table summarizes the substrate scope for a representative asymmetric reaction.

Table: Substrate Scope in a Representative Asymmetric Synthesis of Indole Derivatives (Note: This is a generalized representation based on typical findings in the literature)

| Entry | Isatin Substituent (R¹) | Nucleophile (R²) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | H | Phenyl | >95 | 98 |

| 2 | 5-Me | Phenyl | 92 | 97 |

| 3 | 5-Cl | Phenyl | 99 | 96 |

| 4 | 5-NO₂ | Phenyl | 85 | 99 |

| 5 | 7-F | Phenyl | 90 | 94 |

| 6 | H | 4-MeO-Phenyl | 96 | 98 |

| 7 | H | 4-Cl-Phenyl | 98 | 97 |

| 8 | H | 2-Me-Phenyl | 75 | 88 |

| 9 | H | Naphthyl | 91 | 95 |

| 10 | H | Ethyl | 88 | 92 |

As shown in the table, the reaction is generally tolerant of various substituents on the isatin ring (Entries 1-5) and the aryl nucleophile (Entries 6-7, 9). However, steric hindrance on the nucleophile, such as an ortho-substituent (Entry 8), can lead to a decrease in both yield and enantioselectivity. The method is also applicable to alkyl nucleophiles (Entry 10), though sometimes with slightly lower selectivity compared to aryl counterparts.

Role of 3r 3 Hydroxy 3 Phenyl 1h Indol 2 One As a Chiral Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Chiral Molecules